D-Citramalic acid

描述

Contextualization within Organic Acid Metabolism

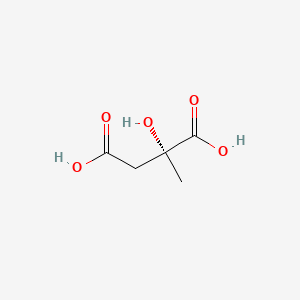

D-Citramalic acid, also known as (R)-2-methylmalic acid, is a five-carbon organic acid that serves as an intermediate in several bacterial metabolic pathways. uga.edu It is structurally similar to malic acid, with the key difference being an additional methyl group at the C2 position. hmdb.ca This compound is a component of the C5-branched dibasic acid metabolism pathway and is involved in the anaerobic metabolism of glutamate (B1630785) in certain bacteria like Clostridium tetanomorphum. uga.eduhmdb.cacaymanchem.com

In these pathways, this compound is synthesized and subsequently cleaved to yield other essential molecules. For instance, the enzyme citramalate (B1227619) lyase breaks down citramalate into acetate (B1210297) and pyruvate (B1213749). hmdb.ca Conversely, citramalate synthase, an enzyme found in some bacteria and methanogenic archaea, catalyzes the condensation of acetyl-CoA and pyruvate to form this compound. hmdb.cacaymanchem.comgoogle.com This positions this compound at a crossroads of central carbon metabolism, linking glycolysis (via pyruvate) and fatty acid metabolism (via acetyl-CoA).

Stereochemical Significance of this compound in Biochemical Systems

Citramalic acid exists as two stereoisomers: this compound and L-citramalic acid. hmdb.ca The stereochemistry of these molecules is crucial for their biological activity and recognition by enzymes. ontosight.ai While the L-form is more commonly found in plants, the D-form is predominantly associated with bacterial metabolism.

The enzymes involved in the metabolism of citramalic acid exhibit a high degree of stereoselectivity. For example, the citramalate synthase from Methanococcus jannaschii specifically produces D-(-)-citramalate. google.com Similarly, the enzyme citraconase from Arthrobacter pascens catalyzes the hydration of citraconate to produce D-citramalate with high optical purity. uga.eduresearchgate.net This stereospecificity is a fundamental aspect of biochemical reactions, ensuring the correct products are formed for subsequent metabolic steps. The distinct roles and pathways of D- and L-citramalic acid underscore the importance of stereochemistry in biological systems. nih.gov

Overview of Research Trajectories for this compound

Research into this compound has followed several key trajectories, evolving from initial discovery and metabolic pathway elucidation to modern applications in biotechnology and as a potential biomarker.

Early Research and Metabolic Elucidation: Initial studies focused on identifying and characterizing the metabolic pathways involving this compound. The anaerobic glutamate metabolism pathway in Clostridium tetanomorphum was a significant area of investigation, revealing the role of this compound as a key intermediate. uga.educaymanchem.com Research also led to the isolation and characterization of enzymes like citramalate synthase and citramalate lyase, providing a deeper understanding of its synthesis and degradation. hmdb.cacaymanchem.comenzyme-database.org

Biotechnological Production: More recently, research has shifted towards the microbial production of this compound as a valuable platform chemical. uga.edu It serves as a precursor for the synthesis of methacrylic acid (MAA), a monomer used in the production of polymers like Perspex. researchgate.netmdpi.com Metabolic engineering of microorganisms such as Escherichia coli has been a major focus. google.comnih.govacs.org By overexpressing the gene for citramalate synthase (cimA) and knocking out competing pathways, researchers have significantly increased the yield and titer of this compound. nih.govresearchgate.netresearchgate.net For example, engineered E. coli strains have been developed to produce over 60 g/L of citramalate. nih.gov

Biomarker Potential: Another emerging area of research is the potential of this compound as a biomarker for certain physiological or pathological states. It has been detected in human urine and its presence may be indicative of gut dysbiosis. hmdb.ca Studies have also investigated its association with conditions like diabetic nephropathy and cisplatin-induced acute kidney injury, suggesting it could serve as a potential early biomarker. jcpsp.pk Furthermore, altered levels of citramalic acid have been observed in the context of inflammatory conditions like Behçet's disease. eurjrheumatol.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction | Organism(s) |

|---|---|---|---|

| Citramalate synthase | 2.3.1.182 | Acetyl-CoA + Pyruvate + H₂O → (R)-Citramalate + CoA | Methanococcus jannaschii, Escherichia coli (engineered) |

| Citramalate lyase | 4.1.3.22 | (2S)-2-hydroxy-2-methylbutanedioate → Acetate + Pyruvate | Clostridium tetanomorphum |

| Citraconase (Citramalate hydro-lyase) | 4.2.1.35 | Citraconate + H₂O → D-Citramalate | Arthrobacter pascens |

Table 2: Research Highlights for this compound

| Research Area | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Metabolic Engineering | Engineered E. coli produced over 60 g/L of citramalate. | Demonstrates potential for industrial-scale production of a valuable precursor. | nih.gov |

| Enzymology | Citraconase from A. pascens yields D-citramalate with 99% optical purity. | Highlights the high stereoselectivity of enzymes in D-citramalate synthesis. | uga.eduresearchgate.net |

| Biomarker Discovery | Elevated citramalic acid may be an early marker for cisplatin-induced acute kidney injury. | Opens avenues for non-invasive diagnostic tools. | jcpsp.pk |

| Biocatalysis | A hybrid biochemical-chemical route for methacrylic acid production via citramalate was developed. | Offers a sustainable alternative to traditional chemical synthesis. | acs.org |

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331440 | |

| Record name | D-(-)-Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-10-8 | |

| Record name | Citramalic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-(-)-Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Citramalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788CNO6T4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of D Citramalic Acid

Microbial Biosynthetic Routes

In the microbial world, D-citramalic acid is primarily known for its role in several key metabolic processes. Bacteria and archaea have evolved distinct pathways for its synthesis, which are central to their specific metabolic needs.

De Novo Synthesis from Pyruvate (B1213749) and Acetyl-Coenzyme A (Acetyl-CoA)

The most direct route for this compound synthesis involves the condensation of two key metabolites: pyruvate and acetyl-CoA. google.comnih.gov This reaction is catalyzed by the enzyme (R)-citramalate synthase (CimA), which belongs to the acyltransferase family. ebi.ac.ukpnas.org

The reaction can be summarized as follows: Pyruvate + Acetyl-CoA + H₂O → (R)-Citramalate + CoA + H⁺ uniprot.orguniprot.org

This pathway has been identified in various microorganisms, including the methanogenic archaeon Methanococcus jannaschii and has been a primary target for metabolic engineering efforts. uga.edunih.gov For instance, engineered Escherichia coli strains overexpressing citramalate (B1227619) synthase have been developed for the efficient production of citramalate from glucose. nsf.govnih.gov In these engineered systems, the flux of carbon is intentionally directed away from competing pathways, such as the tricarboxylic acid (TCA) cycle, to maximize the yield of citramalate. nih.gov This is often achieved by modifying or deleting genes encoding enzymes like citrate (B86180) synthase, which also utilizes acetyl-CoA. google.comnih.gov

Table 1: Key Enzymes and Reactions in De Novo Synthesis of this compound

| Enzyme | Gene | Reaction | Organism Example |

| (R)-Citramalate Synthase | cimA | Pyruvate + Acetyl-CoA → (R)-Citramalate + CoA | Methanococcus jannaschii uga.edunih.gov |

| Citrate Synthase (competing) | gltA | Oxaloacetate + Acetyl-CoA → Citrate + CoA | Escherichia coli nih.govresearchgate.net |

Involvement in Anaerobic Glutamate (B1630785) Metabolism via the Methylaspartate Pathway

This compound is a crucial intermediate in the anaerobic fermentation of glutamate, particularly through the methylaspartate pathway observed in bacteria like Clostridium tetanomorphum. caymanchem.comscientificlabs.co.ukuga.edu This pathway allows these organisms to utilize glutamate as a carbon and energy source in the absence of oxygen.

The key steps involving this compound in this pathway are:

Glutamate is first converted to L-threo-β-methylaspartate. nih.gov

This is followed by a deamination step to form mesaconate. nih.gov

Mesaconate is then hydrated to form (S)-citramalate (L-citramalate). nih.govplos.org

Finally, (S)-citramalate is cleaved by citramalate lyase into acetate (B1210297) and pyruvate. nih.gov

While this pathway primarily produces the (S)-enantiomer, it highlights the central role of the citramalate structure in microbial metabolism. The enzymes involved, such as mesaconase (which hydrates mesaconate), are key to this metabolic route. plos.org The methylaspartate cycle has also been identified in haloarchaea, where it serves as an anaplerotic pathway for acetate assimilation. frontiersin.orgresearchgate.netasm.org In this cycle, mesaconate is activated to mesaconyl-CoA, which is then hydrated to β-methylmalyl-CoA. frontiersin.orgresearchgate.net

Table 2: Enzymes of the Methylaspartate Pathway

| Enzyme | Function |

| Glutamate Mutase | Rearranges glutamate to methylaspartate |

| Methylaspartate Ammonia-Lyase | Deaminates methylaspartate to mesaconate |

| Mesaconase | Hydrates mesaconate to (S)-citramalate |

| Citramalate Lyase | Cleaves (S)-citramalate to acetate and pyruvate |

Formation from Citraconate Hydration

Another significant microbial route to this compound is through the hydration of citraconate (also known as methylmaleate). This reaction is catalyzed by the enzyme citraconate hydratase (also referred to as citraconase). researchgate.net

The reaction is as follows: Citraconate + H₂O ⇌ D-Citramalate

This process has been notably observed in bacteria such as Arthrobacter pascens. researchgate.net Research has shown that permeabilized cells of this strain can produce high titers of D-citramalate from citraconate with high optical purity. uga.edu In some bacteria, this reaction is part of a metabolic pathway for the utilization of itaconate and mesaconate. thegoodscentscompany.com The enzyme 3-isopropylmalate dehydratase, typically involved in leucine (B10760876) biosynthesis, can also catalyze the dehydration of citramalate to citraconate. acs.org

Plant Biosynthesis and Occurrence

While more extensively studied in microbes, this compound and its L-isomer are also found in the plant kingdom, where they contribute to fruit development and flavor profiles.

Pathways in Specific Plant Species (e.g., Hylocereus spp., Apple)

This compound has been identified as a significant organic acid in certain fruits, most notably in pitaya (Hylocereus spp.) and apples (Malus domestica). mdpi.compnas.orgtandfonline.com

Hylocereus spp. (Pitaya or Dragon Fruit): Studies have revealed that citramalic acid can be the predominant organic acid during the early stages of fruit development in several pitaya cultivars. mdpi.commdpi.com Its concentration often surpasses that of more common fruit acids like malic and citric acid in unripe fruit, suggesting a crucial role in the initial flavor development. mdpi.comtandfonline.com As the fruit matures, the levels of citramalic acid typically decrease while malic acid becomes dominant. mdpi.comtandfonline.com The biosynthesis is thought to occur via the condensation of acetyl-CoA and pyruvate, catalyzed by a citramalate synthase. mdpi.com A specific gene, HuIPMS2, has been implicated in regulating this pathway in pitaya. hortherbpublisher.com

Apple (Malus domestica): Citramalic acid was first isolated from apple peels. pnas.orghmdb.ca In ripening apples, a citramalate pathway has been described that contributes to the synthesis of isoleucine and important volatile esters that define the fruit's aroma. pnas.orgpnas.org This pathway starts with the formation of (S)-citramalate from pyruvate and acetyl-CoA by citramalate synthase (CMS). pnas.orgpnas.org This plant CMS is notably insensitive to feedback inhibition, allowing for the sustained production of precursors for branched-chain amino acids and esters during ripening and senescence. pnas.org Recent analysis has confirmed that the R-form of citramalic acid is present in both the peel and fruit of apples. mdpi.comsemanticscholar.org

Table 3: Citramalic Acid Content in Different Pitaya Cultivars During Fruit Development

| Cultivar | Developmental Stage | Citramalic Acid (mg/g) |

| 'Guanhuabai' (GHB) | S3 (Early) | 5.93 |

| 'Wucihuanglong' (WCHL) | S3 (Early) | 5.82 |

| 'Guanhuahong' (GHH) | S4 (Mid) | 4.38 |

| 'Youcihuanglong' (YCHL) | All stages | Lower levels |

Source: Adapted from research on organic acid profiling in pitaya. mdpi.com

Relationship with Malic Acid Metabolism

This compound is a structural analog of malic acid, differing only by a methyl group at the C2 position. This structural similarity suggests a close metabolic relationship.

In both microbes and plants, the synthesis of citramalic acid and malic acid can be competitive as they may draw from the same pool of metabolic precursors, such as pyruvate and acetyl-CoA (which can be converted to oxaloacetate, a precursor for malic acid in the TCA cycle). mdpi.com In some cases, citramalic acid has been observed to inhibit the production of malic acid. thegoodscentscompany.comhmdb.ca

In pitaya, the metabolic shift from citramalic acid dominance in early development to malic acid dominance at maturity highlights a tightly regulated interplay between these two acid-accumulating pathways. mdpi.comtandfonline.com The degradation of malic acid can also provide pyruvate, a substrate for citramalic acid synthesis, further linking their metabolic fates. mdpi.com

Metabolic Flux and Regulation

The efficient biosynthesis of this compound in microbial systems is heavily dependent on the management of metabolic flux, particularly the distribution of key precursor metabolites. This compound is synthesized through the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate synthase (CimA). mdpi.com These precursors are central intermediates in cellular metabolism, leading to significant competition from native metabolic pathways. researchgate.netresearchgate.net Strategic metabolic engineering is therefore crucial to channel carbon flow towards the desired product.

In many host organisms used for biotechnological production, such as Escherichia coli, the primary competition for the substrate acetyl-CoA comes from citrate synthase (GltA). researchgate.netnih.gov Citrate synthase catalyzes the first committed step of the tricarboxylic acid (TCA) cycle, condensing acetyl-CoA with oxaloacetate to form citrate. researchgate.netmdpi.com This pathway is fundamental for cellular energy production and the synthesis of essential biomass precursors.

The competition between citramalate synthase and citrate synthase for the available intracellular pool of acetyl-CoA is a critical bottleneck for this compound production. researchgate.netnsf.gov In wild-type cells, a significant portion of acetyl-CoA is directed into the TCA cycle to maintain normal physiological functions. mdpi.comresearchgate.net This inherent metabolic pull limits the amount of acetyl-CoA available for the citramalate synthase-catalyzed reaction, thereby constraining the yield of this compound. researchgate.net This competition is not limited to bacteria; in plants, a similar competitive relationship may exist between isopropylmalate synthase (a type of citramalate synthase) and citrate synthase for their shared substrate, acetyl-CoA. mdpi.com The relative activities and substrate affinities of these two enzymes largely determine the partitioning of acetyl-CoA between the TCA cycle and the engineered this compound pathway.

To enhance the production of this compound, metabolic engineering strategies are employed to redirect carbon flow away from competing pathways and towards the desired product. These strategies primarily focus on manipulating the availability of the key precursors, pyruvate and acetyl-CoA.

A primary strategy involves modifying the primary competing pathway, the TCA cycle. One direct approach is the deletion of the gene encoding citrate synthase (gltA). researchgate.netnih.gov This knockout effectively blocks the entry of acetyl-CoA into the TCA cycle, thereby increasing its availability for citramalate synthase. researchgate.net While this significantly boosts this compound accumulation, it also creates a major metabolic deficiency. The resulting strain cannot produce essential TCA cycle intermediates and becomes auxotrophic for compounds like glutamate, which must then be supplied in the fermentation medium. nih.govuga.edu

A more sophisticated approach involves protein engineering of citrate synthase rather than its complete elimination. nih.gov By introducing specific point mutations into the gltA gene, the enzyme's activity can be reduced but not completely abolished. researchgate.netnih.gov For instance, the GltA[F383M] variant of E. coli citrate synthase was engineered to have a reduced affinity for acetyl-CoA. nih.gov This engineered enzyme allows sufficient flux through the TCA cycle to support growth on a minimal medium like glucose without supplementation, while simultaneously diverting a larger portion of the acetyl-CoA pool towards this compound synthesis. nih.gov This strategy led to a 125% improvement in citramalate production compared to a control strain with the native citrate synthase. nih.gov

In addition to targeting citrate synthase, other strategies are used to conserve the acetyl-CoA pool. Deleting genes responsible for the production of acetate, a common byproduct, is a widely used technique. d-nb.info Knocking out genes such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase) minimizes the diversion of carbon towards acetate formation, thereby preserving acetyl-CoA for this compound synthesis. d-nb.infogoogle.comsemanticscholar.org Strains with these modifications have shown significantly reduced acetate accumulation and improved citramalate yields. d-nb.info

These targeted genetic modifications are typically combined with the overexpression of a highly active citramalate synthase, such as the CimA3.7 variant from Methanococcus jannaschii. nih.govmicrobiologyresearch.org This variant was developed through directed evolution to have higher activity at mesophilic temperatures and to be resistant to feedback inhibition, further increasing the metabolic "pull" towards this compound. google.commicrobiologyresearch.org The synergistic effect of reducing competing pathways and enhancing the target pathway is essential for achieving high-titer production of this compound in engineered microbial systems. nih.gov

Interactive Data Table: this compound Production in Engineered E. coli Strains

The following table summarizes the results from various metabolic engineering strategies aimed at improving this compound production.

| Strain / Genetic Modifications | Key Strategy | Substrate | Titer (g/L) | Yield (g/g) | Time (h) | Reference |

| MEC499/pZE12-cimA (ΔgltA ΔleuC) | Citrate synthase knockout | Glucose + Glutamate | 46.5 | 0.63 | 132 | uga.edu |

| MEC568/pZE12-cimA (ΔgltA ΔleuC ΔackA-pta ΔpoxB) | Citrate synthase & acetate pathway knockouts | Glycerol (B35011) + Glutamate | >31.0 | >0.50 | 132 | uga.edu |

| Strain with deleted ldhA and pflB genes | Lactate (B86563) & formate (B1220265) pathway knockouts | Glucose | 82.0 | 0.48 | 65 | nih.gov |

| MEC626/pZE12-cimA (gltA-F383M) | Engineered citrate synthase | Glucose | >60.0 | 0.53 | 132 | nih.gov |

| Strain with deleted ackA-pta and poxB genes | Acetate pathway knockouts | Glucose | 54.1 | 0.64 | 48 | d-nb.info |

Enzymology of D Citramalic Acid

Citramalate (B1227619) Synthase (CimA/IPMS)

Citramalate synthase (CMS), also known as CimA, is the primary enzyme responsible for the biosynthesis of citramalate. It catalyzes the condensation of acetyl-CoA and pyruvate (B1213749). ias.ac.inmodelseed.org This enzyme is a member of the acyltransferase family, which also includes other key metabolic enzymes such as citrate (B86180) synthase and isopropylmalate synthase (IPMS). nih.govqmul.ac.uk

Catalytic Mechanism and Substrate Specificity

The catalytic action of citramalate synthase follows a typical aldol (B89426) condensation reaction mechanism. nih.gov The process is initiated when a catalytic base, such as a glutamate (B1630785) residue within the active site, activates the methyl group of acetyl-CoA. This activation leads to the formation of an enolated acetyl-CoA intermediate. Subsequently, a general acid, like an arginine residue, stabilizes this intermediate, facilitating the condensation with pyruvate to form citramalate. nih.gov

The substrate specificity of citramalate synthase is a key feature that distinguishes it from closely related enzymes like IPMS. For instance, the citramalate synthase from Leptospira interrogans (LiCMS) exhibits high specificity for pyruvate over other α-oxo acids. nih.gov This specificity is determined by a hydrophobic pocket within the active site, formed by specific amino acid residues (Leu81, Leu104, and Tyr144 in LiCMS), which accommodates the methyl group of pyruvate. nih.gov In contrast, IPMS preferentially uses α-ketoisovalerate as a substrate to initiate leucine (B10760876) biosynthesis.

Structural Biology and Active Site Analysis

Structurally, the catalytic domain of citramalate synthase is characterized by a TIM barrel fold, which is flanked by an extended C-terminal region. nih.gov The enzyme typically forms a homodimer. The active site is strategically located at the center of the TIM barrel, near the C-terminal ends of the β-strands. This active site is a composite structure, formed by conserved residues from the β-strands of one subunit and the C-terminal region of the adjacent subunit, highlighting the importance of the dimeric structure for its catalytic function. nih.gov

Evolutionary and Phylogenetic Studies of Citramalate Synthases

Phylogenetically, citramalate synthase (CMS) is closely related to 2-isopropylmalate synthase (IPMS), a key enzyme in leucine biosynthesis. nih.gov Both enzymes belong to the DRE-TIM metallolyase superfamily. Despite their sequence similarity, a significant distinguishing feature is the presence of a C-terminal regulatory domain in many IPMS enzymes. This domain, often called the "R-region," is involved in feedback inhibition by leucine. nih.govqmul.ac.uk

Interestingly, some citramalate synthases, like the one found in apples (Malus × domestica), lack this regulatory region. qmul.ac.uk The absence of this domain renders the enzyme insensitive to feedback inhibition by branched-chain amino acids, which likely allows for the continuous production of citramalate for pathways such as ester formation during fruit ripening. qmul.ac.uk Furthermore, directed evolution strategies have been successfully employed to enhance the activity of citramalate synthases, such as the CimA from Methanococcus jannaschii, and to remove sensitivity to feedback inhibition, thereby improving its efficiency for biotechnological applications. nih.govresearchgate.net

(R)-Citramalate Synthase in Methanogenic Archaea

A key enzyme in the metabolism of some methanogenic archaea is (R)-citramalate synthase. The first identification of this enzyme, designated CimA, was in Methanococcus jannaschii. ias.ac.inwikipedia.org This enzyme catalyzes the condensation of pyruvate and acetyl-CoA to specifically form the (R)-citramalate stereoisomer. ias.ac.in

The CimA from M. jannaschii has a specific activity of 2.9 µmol/min/mg of protein, with Km values of 0.85 mM for pyruvate and 0.14 mM for acetyl-CoA. ias.ac.in The enzyme is highly specific for its substrates, showing no detectable activity with other α-keto acids like α-ketoglutarate or α-ketoisovalerate. ias.ac.in It is believed that this pathway is involved in an alternative route for isoleucine biosynthesis in these organisms. ias.ac.inias.ac.inexpasy.org This citramalate-dependent pathway represents a more direct route to synthesize 2-ketobutyrate, a precursor for isoleucine, compared to the traditional threonine-dependent pathway. ias.ac.inexpasy.org

Citramalate Lyase and Degradation Pathways

The primary enzyme responsible for the breakdown of citramalate is citramalate lyase. This enzyme belongs to the family of oxo-acid-lyases and catalyzes the cleavage of citramalate into acetate (B1210297) and pyruvate. wikipedia.org

Enzymatic Cleavage Mechanisms

The enzymatic cleavage of citramalate is not a single-step reaction but a more complex process that shares significant mechanistic and structural similarities with citrate lyase. The citramalate lyase from Clostridium tetanomorphum cleaves (S)-citramalate into acetate and pyruvate. researchgate.net The catalytic mechanism involves a two-step sequence of acyl-exchange and cleavage reactions, where an acetyl-thiolester group on the enzyme plays a pivotal role. nih.govresearchgate.net

Acyl-Exchange: Citramalate + Acetyl-S-enzyme ⇌ Citramalyl-S-enzyme + Acetate researchgate.net

Cleavage: Citramalyl-S-enzyme ⇌ Acetyl-S-enzyme + Pyruvate researchgate.net

Citramalate lyase is a multi-enzyme complex composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). nih.gov The γ-chain functions as the acyl carrier protein (ACP), containing the essential cysteamine (B1669678) residue that carries the acetyl group. nih.gov The α and β subunits are thought to catalyze the acyl exchange and cleavage functions, respectively. nih.gov The enzyme can be dissociated into its functional components, which correspond to citramalate CoA-transferase (EC 2.8.3.11) and citramalyl-CoA lyase (EC 4.1.3.25). qmul.ac.ukqmul.ac.uk This complex structure and multi-step mechanism underscore the intricate nature of D-citramalic acid degradation in microbial metabolism.

Intermediates and End Products of this compound Catabolism

The catabolism of this compound is a key process in certain metabolic pathways, such as the 3-hydroxypropionate (B73278) cycle utilized by the phototrophic bacterium Chloroflexus aurantiacus for autotrophic CO2 fixation. nih.govnih.gov In this context, the breakdown of D-citramalate serves to produce central metabolic precursors. nih.gov The process is not a single-step reaction but involves a critical intermediate and yields two key end products that can be readily assimilated by the cell's central metabolism.

The primary intermediate in this pathway is D-citramalyl-coenzyme A (D-citramalyl-CoA) . nih.govresearchgate.net The conversion of D-citramalate to this CoA thioester is a necessary activation step that prepares the molecule for cleavage. This activation is catalyzed by a specific CoA transferase, which utilizes a CoA donor like succinyl-CoA. nih.govnih.gov

Following its formation, D-citramalyl-CoA is cleaved by a lyase enzyme. nih.govnih.gov This cleavage reaction results in the formation of the two principal end products of D-citramalate catabolism:

Acetyl-coenzyme A (Acetyl-CoA) : A central metabolite in numerous anabolic and catabolic pathways, including the citric acid cycle and fatty acid synthesis. nih.govnih.govnih.govlibretexts.org

Pyruvate : Another crucial intermediate in cellular metabolism, which can be converted to acetyl-CoA, enter gluconeogenesis, or be used in amino acid synthesis. nih.govnih.govnih.gov

Cell extracts of C. aurantiacus have demonstrated the succinyl-CoA-dependent conversion of citramalate into acetyl-CoA and pyruvate. nih.govnih.gov This two-step process, involving the formation of citramalyl-CoA followed by its cleavage, represents the final stages of the glyoxylate (B1226380) assimilation route within the 3-hydroxypropionate cycle. nih.gov

| Step | Substrate | Intermediate/Product | Enzyme | Description |

|---|---|---|---|---|

| 1 | This compound | D-Citramalyl-CoA | Succinyl-CoA:D-citramalate CoA transferase | Activation of D-citramalate by transfer of Coenzyme A. nih.govnih.gov |

| 2 | D-Citramalyl-CoA | Acetyl-CoA + Pyruvate | D-citramalyl-CoA lyase | Cleavage of the intermediate to form the final end products. nih.govnih.govresearchgate.net |

Other Associated Enzymes

Beyond the direct catabolic pathway, other enzymes are intricately associated with the metabolism of this compound, either in its breakdown or its synthesis. These include specific CoA transferases and hydratases.

Succinyl-Coenzyme A:D-Citramalate Coenzyme A Transferase Activity

Succinyl-CoA:D-citramalate coenzyme A transferase (EC 2.8.3.20) is a pivotal enzyme in the catabolism of D-citramalate. nih.govuniprot.org Its primary function is to catalyze the transfer of coenzyme A from succinyl-CoA to D-citramalate, a reaction that yields D-citramalyl-CoA and succinate. nih.govnih.gov This reaction is the first step in the conversion of D-citramalate to acetyl-CoA and pyruvate. nih.gov

The gene for this CoA transferase has been identified, cloned, and expressed in Escherichia coli for characterization. nih.govnih.gov Studies on the purified enzyme from Chloroflexus aurantiacus have revealed several key properties. It is a homodimeric enzyme, with each subunit having a mass of approximately 44 kDa. nih.govnih.gov The enzyme belongs to the class III family of coenzyme A transferases, which are characterized by an aspartate residue in the active site. nih.govnih.gov

While the enzyme is specific for succinyl-CoA as the CoA donor, it exhibits some flexibility with respect to the CoA acceptor. Besides its primary substrate, D-citramalate, it can also accept D-malate and itaconate. nih.govnih.gov The gene encoding this transferase is part of a gene cluster that is cotranscribed with the gene for D-citramalyl-CoA lyase, the subsequent enzyme in the pathway, indicating a coordinated regulation of this metabolic route. nih.govnih.gov

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | Succinyl-CoA:D-citramalate coenzyme A transferase | nih.govuniprot.org |

| EC Number | 2.8.3.20 | uniprot.org |

| Reaction Catalyzed | D-citramalate + succinyl-CoA → D-citramalyl-CoA + succinate | nih.govnih.gov |

| Enzyme Family | Class III CoA transferase | nih.govnih.gov |

| Structure | Homodimer (~44 kDa subunits) | nih.govnih.gov |

| Substrate Specificity (CoA Donor) | Specific for succinyl-CoA | nih.govnih.gov |

| Substrate Specificity (CoA Acceptor) | D-citramalate, D-malate, itaconate | nih.govnih.gov |

Hydratases (Citraconase) in D-Citramalate Production

Hydratases, specifically citraconase, are involved in the synthesis of this compound. These enzymes catalyze the hydration of citraconic acid (also known as (Z)-2-methyl-2-butenedioic acid) to form D-(-)-citramalate. nih.gov This enzymatic reaction provides a route for the production of D-citramalate from an unsaturated dicarboxylic acid precursor. microbiologyresearch.org

The production of D-malate and D-citramalate by organisms such as Arthrobacter pascens has been linked to the activity of a stable citraconase. microbiologyresearch.orgnih.gov This demonstrates a biological pathway for synthesizing D-citramalate that is distinct from the condensation of acetyl-CoA and pyruvate, which is catalyzed by citramalate synthase. nih.gov While citramalate synthase produces (R)-citramalate (the D-isomer) from central metabolites, citraconase offers an alternative route by acting on citraconate. nih.govmicrobiologyresearch.org

Chemical Synthesis and Stereoselective Preparation of D Citramalic Acid

Non-Enzymatic Synthetic Methodologies

The chemical synthesis of citramalic acid has evolved from early methods producing racemic mixtures to highly sophisticated techniques enabling the preparation of specific enantiomers.

Historical Approaches to Racemic Mixture Synthesis

Early chemical syntheses of citramalic acid typically resulted in a racemic mixture, an equal blend of both D- and L-enantiomers. wikipedia.org One of the foundational methods involves the hydration of mesaconic acid (methylfumaric acid) or citraconic acid (methylmaleic acid). wikipedia.org This reaction, while effective in producing the citramalic acid backbone, does not introduce chirality in a controlled manner, thus yielding an optically inactive product. The resolution of these racemic mixtures into individual enantiomers was a subsequent and often laborious process, historically accomplished by techniques such as fractional crystallization with a chiral resolving agent, a method famously pioneered by Louis Pasteur for tartaric acid. wikipedia.orgresearchgate.net

Stereoselective and Asymmetric Synthesis

To overcome the limitations of racemic synthesis, significant research has been dedicated to developing stereoselective and asymmetric methods that directly produce the desired D-enantiomer of citramalic acid with high purity. core.ac.uk These approaches are crucial for applications where specific stereochemistry is required, such as in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.aiwikipedia.org

Chiral Auxiliary-Mediated Approaches

One of the most effective strategies for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of D-citramalic acid synthesis, a chiral auxiliary can be attached to a precursor molecule to control the facial selectivity of a key bond-forming step. For instance, research has demonstrated the use of chiral oxazolidinones and other auxiliaries in aldol (B89426) reactions to create the necessary stereochemistry. wikipedia.org A notable synthesis involved the use of a 1,3-oxathiane (B1222684) backbone, derived from pulegone, as a chiral adjuvant. core.ac.uk This method facilitated the diastereoselective addition of a Grignard reagent to a ketone, a key step that established the chiral center. core.ac.uk This approach has been successful in producing both enantiomers of dimethyl 2-acetoxycitramalate in over 96% enantiomeric excess. core.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Reference |

|---|---|---|

| Oxazolidinones | Aldol Reactions | wikipedia.org |

| 1,3-Oxathiane | Grignard Addition | core.ac.uk |

| 8-phenylmenthol | General Asymmetric Synthesis | wikipedia.org |

Ligand-Controlled Enantioselective Methods

The development of chiral ligands for transition metal-catalyzed reactions represents another powerful approach to enantioselective synthesis. wikipedia.orgmdpi.com In these methods, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can differentiate between the two faces of a prochiral substrate. nih.gov

While specific examples detailing ligand-controlled synthesis of this compound are highly specialized, the general principles are well-established. For example, asymmetric hydrogenation or dihydroxylation reactions, guided by chiral phosphine (B1218219) ligands (like BINAP) or other privileged ligands (like Salen), are common strategies for creating chiral centers. wikipedia.org These ligands can influence the regioselectivity and enantioselectivity of reactions, such as the hydrocupration of α,β-unsaturated carbonyl compounds, by creating a specific steric and electronic environment around the catalyst. nih.gov The choice of ligand is critical and can even reverse the regiochemistry of a reaction to favor the desired product. nih.govbeilstein-journals.org

Use of Chiral Pyruvates in this compound Production

A direct and elegant approach to synthesizing optically active citramalic acid involves the use of chiral pyruvates. acs.org By starting with a pyruvate (B1213749) esterified with a chiral alcohol, the inherent chirality of the alcohol can direct the stereochemical course of subsequent reactions.

One documented synthesis of both (+) and (-)-citramalic acid utilized this strategy. acs.org The key step involved the reaction of a chiral pyruvate with a nucleophile. The stereoselectivity of this addition is influenced by the chiral environment created by the auxiliary alcohol. Following the reaction, the chiral auxiliary is cleaved to yield the enantiomerically enriched citramalic acid. acs.orgkisti.re.kr This method provides a direct route to the target molecule, with the stereochemical outcome being dictated by the choice of the chiral starting material. acs.org

Derivatization Strategies for Specific Research Applications

For analytical and research purposes, this compound is often derivatized to enhance its detectability or to facilitate its separation from other compounds. Derivatization can modify the molecule's volatility for gas chromatography (GC) or its chromophoric or fluorophoric properties for liquid chromatography (LC). researchgate.netmdpi.com

A common derivatization technique is silylation, where acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups. This process creates a more volatile and thermally stable derivative, such as D-(-)-Citramalic acid, 3TMS derivative, which is suitable for analysis by GC-mass spectrometry (MS). nist.gov

For LC-MS/MS analysis, especially for the separation of enantiomers, pre-column derivatization with a chiral reagent is employed. researchgate.netmdpi.com For example, this compound can be derivatized with a chiral reagent like benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2). researchgate.netmdpi.com This reaction creates diastereomeric derivatives that can be separated on a standard, non-chiral chromatography column, allowing for the quantification of the individual D- and L-enantiomers in a sample. researchgate.netnih.gov

Table 2: Derivatization Reagents for Citramalic Acid Analysis

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Trimethylsilyl (TMS) donors | GC-MS | Increase volatility and thermal stability | nist.gov |

Formation of Esters and Anhydrides

The formation of esters and anhydrides from this compound follows general principles of carboxylic acid derivatization. These derivatives are often crucial intermediates in synthetic routes, facilitating purification, characterization, or subsequent chemical transformations.

Esters of this compound can be synthesized through methods like the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis. wizeprep.comlibretexts.org This reversible reaction involves the loss of a water molecule. wizeprep.com Alternatively, more reactive derivatives of the carboxylic acid groups, such as acid halides or anhydrides, can be reacted with alcohols to form esters. wizeprep.comlibretexts.org

A specific example is the synthesis of dimethyl 2-acetoxycitramalate. core.ac.uk In one reported asymmetric synthesis, the final steps involved the oxidation of an intermediate followed by treatment with diazomethane (B1218177) (CH₂N₂) to yield dimethyl (R)-(+)-2-acetoxycitramalate. core.ac.uk This esterification step converts the carboxylic acid groups into methyl esters.

Acid anhydrides are typically formed by the dehydration of two carboxylic acid molecules. wizeprep.com In the context of a dicarboxylic acid like this compound, this can lead to the formation of a cyclic anhydride (B1165640). The reactivity of acid anhydrides makes them useful for subsequent reactions, such as forming esters or amides. libretexts.org For instance, an acid anhydride can react with an alcohol to produce an ester and a carboxylic acid. libretexts.orglibretexts.org While specific literature on the direct formation of D-citramalic anhydride is sparse in the provided context, the general reactivity patterns of dicarboxylic acids suggest its potential as a synthetic intermediate.

The conversion of citramalic acid can also occur through dehydration, not of the carboxyl groups, but of the tertiary alcohol. This process can lead to the formation of unsaturated dicarboxylic acids like mesaconic acid or citraconic acid. researchgate.netwikipedia.org

Preparation of Chiral Intermediates

The stereoselective preparation of this compound heavily relies on the synthesis and use of chiral intermediates or chiral auxiliaries to control the formation of the stereocenter.

One prominent strategy involves the use of existing chiral molecules, known as chiral synthons, which are incorporated into the final product. (S)-citramalic acid itself has been described as a useful chiral synthon for the synthesis of complex molecules like prostaglandins (B1171923). tandfonline.comcapes.gov.br For the synthesis of the D-enantiomer, related chiral starting materials are employed. For example, chiral pyruvates have been used in syntheses to produce both (+) and (-)-citramalic acid. acs.org Similarly, pyrrolidine-based β-amino alcohols derived from malic acid and citramalic acid have been prepared as chiral ligands for enantioselective reactions. researchgate.net

Asymmetric synthesis provides a powerful route to chiral molecules without relying on resolution. An example is the synthesis of both enantiomers of dimethyl 2-acetoxycitramalate with over 96% enantiomeric excess starting from optically pure 2-keto-1,3-oxathianes derived from pulegone. core.ac.uk The key step in this synthesis is the highly diastereoselective addition of a Grignard reagent to these chiral ketones. core.ac.uk

Another advanced method involves the desymmetrization of a prochiral molecule. A recent study demonstrated a short synthesis of chiral citramalic acid starting from the desymmetrization of an oxymalonic ester. researchgate.net This process, coupled with cyanation and hydrolysis, efficiently yields the target chiral acid. researchgate.net

Catalytic enantioselective alkylation is another modern approach. A palladium-catalyzed asymmetric alkylation of substituted dioxanone enol ethers has been developed to create C(α)-tetrasubstituted α-hydroxyketones, which are precursors to α-hydroxy acids like citramalic acid. nih.gov The table below summarizes some of the reported yields and enantiomeric excesses for the formation of key chiral intermediates or final products in these syntheses.

| Method/Intermediate | Starting Material | Enantiomeric Excess (ee) | Overall Yield | Reference |

| Asymmetric Synthesis | 2-keto-1,3-oxathiane | >96% | ~50% | core.ac.uk |

| Desymmetrization | Oxymalonic ester derivative | High (not specified) | Not specified | researchgate.net |

| Catalytic Alkylation | Dioxanone derivative | Up to 82% | Up to 13% | nih.gov |

These varied approaches highlight the ongoing development of sophisticated chemical methods to access enantiomerically pure this compound, a valuable building block in chemical synthesis. tandfonline.comresearchgate.net

Biotechnological Production and Metabolic Engineering for D Citramalic Acid

Microbial Cell Factories for Enhanced Production

The selection of a suitable microbial host is fundamental to developing a successful biotechnological process. An ideal host should exhibit robust growth, possess well-characterized genetics and metabolic pathways, and be amenable to genetic manipulation.

Escherichia coli as a Model Host Organism

Escherichia coli is the most extensively studied and engineered microorganism for D-citramalic acid production. nih.gov Its rapid growth, well-understood metabolism, and the availability of advanced genetic tools make it an ideal chassis for metabolic engineering. The core strategy involves introducing a heterologous gene, cimA, which encodes a citramalate (B1227619) synthase that condenses the central metabolites acetyl-CoA and pyruvate (B1213749) to form this compound. nih.gov

Numerous studies have demonstrated the potential of engineered E. coli to achieve high-level production. For instance, by combining the expression of a novel citramalate synthase with pathway optimization, a titer of 110.2 g/L was achieved in 80 hours during fed-batch fermentation. researchgate.net In another study, an engineered E. coli strain produced this compound at a concentration exceeding 80 g/L in just 65 hours, with a productivity of 1.85 g/L/h and a yield of 0.48 g per gram of glucose consumed. nih.gov These achievements underscore the efficacy of E. coli as a premier cell factory for this compound synthesis.

Engineering of Other Microbial Strains (e.g., Arthrobacter pascens, Aspergillus niger)

While E. coli dominates the research landscape, other microbes have been explored for their native or engineered capabilities related to C5 dicarboxylic acids.

Arthrobacter pascens : This bacterium has been noted for its ability to produce D-citramalate, but typically through a bioconversion process rather than de novo synthesis from simple sugars. A strain of A. pascens has been shown to effectively produce D-citramalate from citraconate using a stable citraconase enzyme. researchgate.netnjtech.edu.cn In an optimized process using permeabilized resting cells, this strain produced 187.2 g/L of D-citramalate from citraconate in 48 hours, achieving a high molar yield of 95.6%. researchgate.netnjtech.edu.cn However, this approach relies on a precursor that must be synthesized separately, differing from the direct fermentation of glucose seen in engineered E. coli.

Aspergillus niger : This filamentous fungus is an industrial workhorse for the production of organic acids, most notably citric acid. nih.govresearchgate.net Its tolerance to low pH and high acid concentrations makes it an attractive candidate for organic acid production. While extensive metabolic engineering has been applied to A. niger to enhance citric acid yields, its application for de novo this compound production is not well-documented in current research. researchgate.netnih.gov Its metabolic pathways and cellular machinery are geared towards the highly efficient synthesis of citric acid from oxaloacetate and acetyl-CoA, a pathway that directly competes with the synthesis of this compound.

Genetic Manipulation Strategies

To channel the metabolic flux from central carbon metabolism towards this compound, several sophisticated genetic manipulation strategies have been employed, primarily in E. coli. These strategies aim to enhance the biosynthetic pathway, eliminate competing pathways, and fine-tune enzyme activities.

Overexpression of Key Biosynthetic Genes (e.g., cimA)

The cornerstone of this compound production is the high-level expression of a citramalate synthase, encoded by the cimA gene. The most effective and widely used version of this enzyme originates from the thermophilic archaeon Methanococcus jannaschii. nih.gov Because the wild-type enzyme has optimal activity at high temperatures, a mesophilic variant, CimA3.7, was developed through directed evolution. nih.govnih.gov This engineered enzyme exhibits higher activity at the moderate temperatures suitable for E. coli cultivation (30-37°C) and, crucially, is resistant to feedback inhibition by isoleucine, an amino acid that can interfere with the native biosynthetic pathway. nih.govasm.org Overexpression of CimA3.7 is sufficient to divert significant carbon flux from pyruvate and acetyl-CoA towards the target product. nih.gov

Knockout of Competing Pathways (e.g., gltA, leuC/D, acetate (B1210297) synthesis)

To maximize the carbon flux towards this compound, it is essential to block or reduce flux through competing metabolic pathways that consume its precursors, pyruvate and acetyl-CoA.

gltA (Citrate Synthase) : The primary competing enzyme for acetyl-CoA is citrate (B86180) synthase (gltA), which catalyzes the first step of the tricarboxylic acid (TCA) cycle by condensing acetyl-CoA with oxaloacetate to form citrate. nih.gov Deleting the gltA gene is a critical and effective strategy to increase the availability of acetyl-CoA for citramalate synthase, leading to a significant increase in this compound accumulation. nih.govexlibrisgroup.com However, this deletion renders the strain auxotrophic for glutamate (B1630785), which must be supplemented in the growth medium. nih.gov

leuC/D (3-Isopropylmalate Dehydratase) : The enzymes encoded by leuC and leuD are part of the leucine (B10760876) biosynthesis pathway and can potentially convert this compound into citraconic acid. nih.gov Some engineering strategies have included the deletion of these genes to prevent this conversion. exlibrisgroup.comnih.gov However, other successful high-titer production studies have found that this deletion is not necessary, as the formation of citraconic acid was minimal, suggesting that citramalate synthase activity can effectively outcompete this side reaction. nih.gov

Acetate Synthesis (ackA, pta, poxB) : During aerobic growth on glucose, E. coli often produces acetate as a major byproduct, which consumes a significant amount of the key precursor acetyl-CoA. exlibrisgroup.com To redirect this carbon flux, genes in the primary acetate production pathways are often deleted. These include acetate kinase (ackA), phosphotransacetylase (pta), and pyruvate oxidase (poxB). nih.govresearchgate.net Knocking out these genes has been proven critical for minimizing acetate formation and maximizing the yield of this compound. exlibrisgroup.comnih.gov One study demonstrated that an E. coli strain with deletions in ackA-pta and poxB produced 54.1 g/L of this compound with only 1.4 g/L of acetate. exlibrisgroup.comresearchgate.net

Point Mutations in Competing Enzymes (e.g., Citrate Synthase variants)

While a complete knockout of gltA is effective, it creates a dependence on external glutamate. An alternative, more nuanced approach involves protein engineering of the citrate synthase enzyme itself. By introducing specific point mutations, the enzyme's affinity for acetyl-CoA can be reduced without eliminating its activity entirely. nih.gov

One successful example is the GltA[F383M] variant. nih.gov This engineered enzyme allows for sufficient flux through the TCA cycle to support cell growth without glutamate supplementation, while simultaneously limiting the consumption of acetyl-CoA, thereby making more of it available for this compound synthesis. nih.gov An E. coli strain harboring this GltA[F383M] variant improved this compound production by 125% in batch fermentation compared to a strain with the native citrate synthase. nih.gov In a fed-batch process, this strategy led to the production of over 60 g/L of this compound, demonstrating that fine-tuning enzyme activity through point mutations is a powerful tool for optimizing metabolic fluxes. nih.gov

Table 1: Comparison of Engineered Strains for this compound Production

| Host Organism | Key Genetic Modifications | Fermentation Method | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| E. coli | Overexpression of cimA3.7; ΔldhA, ΔpflB | Fed-batch | 82.0 | 0.48 | 1.85 | nih.gov |

| E. coli | Overexpression of cimA; ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Repetitive fed-batch | 54.1 | 0.64 | 0.62 | exlibrisgroup.comnih.gov |

| E. coli | Overexpression of cimA; GltA[F383M] point mutation | Fed-batch | >60.0 | 0.53 | ~0.45 | nih.gov |

| E. coli | Overexpression of cimA; ΔgltA, ΔackA | Fed-batch | 46.5 | 0.63 | 0.35 | nih.govresearchgate.net |

| Arthrobacter pascens | Wild-type (bioconversion) | Resting cells | 187.2 (from citraconate) | N/A | 3.90 | researchgate.netnjtech.edu.cn |

Fermentation Process Optimization

The efficient biotechnological production of this compound is highly dependent on the optimization of the fermentation process. Key strategies focus on selecting the appropriate fermentation technique, fine-tuning culture conditions, and diversifying substrate sources to maximize titer, yield, and productivity.

Batch and Fed-Batch Fermentation Techniques

The choice between batch and fed-batch fermentation significantly impacts the final concentration of this compound.

Batch Fermentation: In a batch process, all nutrients are provided at the start of the cultivation in a closed system. infors-ht.commicrobenotes.com While simple to set up, this method often results in lower yields for this compound. One study using a genome-integrated cimA strain in Issatchenkia orientalis produced 2.0 g/L of citramalate in a batch fermentation over 48 hours. researchgate.net The primary limitations of batch culture are the finite nutrient supply and the potential for accumulation of inhibitory byproducts, which can negatively affect microbial growth and product formation. eppendorf.com

Table 1: Comparison of Batch vs. Fed-Batch Fermentation for this compound Production

| Fermentation Mode | Organism | Titer (g/L) | Productivity (g/L·h) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|---|

| Batch | I. orientalis | 2.0 | ~0.04 | Not Reported | researchgate.net |

| Fed-Batch | E. coli | 44.0 | 0.70 | 0.33 | nih.gov |

| Fed-Batch (Optimized) | E. coli | 82.0 | 1.85 | 0.48 | nih.gov |

| Fed-Batch (Further Optimized) | E. coli | 110.2 | 1.40 | 0.40 | researchgate.net |

| Fed-Batch (Engineered Synthase) | E. coli | >60.0 | ~0.45 | 0.53 | nih.gov |

Influence of Culture Conditions on Yield and Productivity

Optimizing environmental parameters is critical for maximizing the efficiency of this compound fermentation. The key conditions include pH, temperature, and aeration (dissolved oxygen).

pH: Maintaining an optimal pH is crucial for microbial growth and enzyme function. patsnap.com For organic acid production, the pH of the medium naturally decreases as the product accumulates. Therefore, active pH control, typically through the automated addition of a base like NaOH, is necessary. In studies on the related citric acid, production by Yarrowia lipolytica was optimal at a pH of 5.5-6.0. mdpi.com For this compound production in E. coli, pH is typically controlled within a range that supports robust growth and enzymatic activity.

Temperature: Microorganisms have an optimal temperature range for growth and metabolic activity. For E. coli, which is commonly used for this compound production, this temperature is typically around 37°C. nih.gov However, in some cases, a lower temperature (e.g., 30-34°C) might be used, particularly during the protein expression phase, to improve the solubility of the recombinant citramalate synthase enzyme. nih.govmdpi.com

Aeration and Dissolved Oxygen (DO): Aeration is vital for aerobic microorganisms like E. coli. Oxygen is necessary for efficient energy generation and biomass production. patsnap.com In high-cell-density cultures, maintaining sufficient dissolved oxygen can be challenging. nih.gov Insufficient oxygen can lead to the formation of unwanted fermentation byproducts. To counteract this, metabolic engineering strategies, such as deleting genes for lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB), have been employed to prevent the diversion of pyruvate away from the this compound pathway under oxygen-limited conditions. researchgate.netnih.gov

Table 2: Reported Culture Conditions for this compound Production in E. coli

| Parameter | Condition | Rationale / Finding | Reference |

|---|---|---|---|

| Temperature | 37°C | Optimal growth temperature for the E. coli host. | nih.gov |

| pH | Controlled (e.g., with NaOH) | Prevents acidification of the medium, which can inhibit cell growth and enzyme activity. | mdpi.com |

| Aeration | High aeration with DO control | Maintains aerobic metabolism, preventing the formation of anaerobic byproducts and maximizing biomass and product formation. | nih.govpatsnap.com |

| Inducer Concentration | 0.2 g/L L-arabinose | Optimized concentration to maximize the production of soluble, active citramalate synthase (CimA3.7). | nih.gov |

Substrate Utilization and Carbon Source Diversification (e.g., Glycerol (B35011), Glucose)

The choice of carbon source is a major factor in the economic viability and sustainability of this compound production.

Glucose: Glucose is a highly efficient and commonly used carbon source for microbial fermentations. Engineered E. coli strains have demonstrated high conversion efficiencies of glucose to this compound. In an optimized fed-batch process, a yield of 0.48 g of this compound per gram of glucose consumed was achieved. nih.gov Further engineering of citrate synthase to reduce competition for the precursor acetyl-CoA improved the yield to 0.53 g/g from glucose. nih.gov

Glycerol: Glycerol has emerged as an attractive alternative substrate. It is a major byproduct of the biodiesel industry, making it an abundant and potentially low-cost feedstock. nih.govmdpi.com Utilizing crude glycerol aligns with the principles of a circular bioeconomy. Metabolically engineered E. coli has been shown to efficiently convert glycerol into this compound. Fed-batch processes using both purified and crude glycerol have achieved titers over 31 g/L with yields exceeding 0.50 g of citramalate per gram of glycerol. nih.gov This demonstrates the potential for valorizing industrial waste streams into value-added chemicals.

Table 3: this compound Production from Different Carbon Sources

| Carbon Source | Organism | Titer (g/L) | Yield (g/g substrate) | Reference |

|---|---|---|---|---|

| Glucose | E. coli | 82.0 | 0.48 | nih.gov |

| Glucose | E. coli | >60.0 | 0.53 | nih.gov |

| Glycerol (Purified) | E. coli | >31.0 | >0.50 | nih.gov |

| Glycerol (Crude) | E. coli | >31.0 | >0.50 | nih.gov |

Upstream and Downstream Processing Considerations

Efficient production of this compound requires a holistic approach that considers both the upstream biological production and the downstream recovery and purification processes, often within a broader biorefinery framework.

Metabolite Accumulation and Export Mechanisms

The production of a non-native metabolite like this compound can impose stress on the host organism. However, systems biology analyses have shown that E. coli is a remarkably resilient chassis for this purpose.

Upon synthesis from pyruvate and acetyl-CoA by the recombinant citramalate synthase, this compound accumulates within the cytoplasm. nih.gov The host cell must then export the acid into the culture medium to prevent intracellular toxicity and feedback inhibition. Studies have shown that this compound is efficiently excreted, reaching high concentrations in the culture medium (~150 mM) while the host cell maintains physiological homeostasis. nih.gov This efficient export suggests the presence of effective transport mechanisms, though the specific transporters have not been fully characterized. The ability of E. coli to tolerate and export large quantities of this compound without triggering significant stress responses is a key reason for its success as a production host. nih.gov

Integration into Bio-refinery Concepts

The biotechnological production of this compound is not an end in itself but rather a crucial step in a larger value chain, fitting well within the concept of a biorefinery.

Upstream (Bioproduction): Sustainable feedstocks like glucose or crude glycerol are converted into this compound via microbial fermentation. nih.govnih.gov

Downstream (Chemical Conversion): The harvested this compound is then subjected to a chemocatalytic process, such as dehydration and decarboxylation in hot, pressurized water, to produce methacrylic acid, which is then esterified to MMA. nih.gov

This integrated approach is a prime example of a biorefinery, where renewable biomass is converted into a portfolio of value-added products. The use of crude glycerol from biodiesel plants further strengthens this integration, linking two distinct bioprocesses to create a more sustainable and economically viable manufacturing system. nih.gov The downstream processing for recovering this compound from the fermentation broth would typically involve steps like cell removal (centrifugation/filtration) followed by techniques such as precipitation, extraction, or membrane separation, similar to those used for other organic acids like citric acid. nih.govresearchgate.net

Analytical Methodologies for D Citramalic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of D-citramalic acid, enabling the separation of this compound from complex mixtures. Various chromatographic methods are utilized, each with specific advantages for different research applications.

High-Performance Liquid Chromatography (HPLC) with UV and Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids like citramalic acid. embrapa.brjasco-global.com For compounds that lack a strong UV chromophore, detection can be challenging. europeanpharmaceuticalreview.com While UV detection is common in HPLC, its sensitivity for certain analytes can be limited. europeanpharmaceuticalreview.com The UV/Visible detector is a standard in HPLC, but its effectiveness is dependent on the analyte possessing a suitable chromophore. europeanpharmaceuticalreview.com

Organic acids are often analyzed by HPLC with UV detection at low wavelengths, typically around 210 nm. embrapa.brresearchgate.net However, direct detection methods can face challenges with separating the target compound from other substances, which can complicate quantification. jasco-global.com An alternative is the use of a Refractive Index (RI) detector, which is considered a standard for sugar analysis and can be applied to other compounds without strong UV absorbance. embrapa.brnih.gov RI detectors measure the difference in refractive index between the mobile phase and the sample, offering a universal but generally less sensitive detection method compared to UV. europeanpharmaceuticalreview.com The sensitivity of RI detectors is in the range of 10^-7 refractive index units, corresponding to detection levels of about 0.1%. europeanpharmaceuticalreview.com For enhanced selectivity and sensitivity in the analysis of organic acids, post-column derivatization with a pH indicator like BTB (bromothymol blue) can be employed, with subsequent detection in the visible range (e.g., 445 nm). jasco-global.com

Table 1: Comparison of HPLC Detection Methods for Organic Acids

| Detector Type | Principle | Advantages | Disadvantages | Typical Wavelength |

| UV/Visible | Measures the absorption of UV or visible light by the analyte. | High sensitivity for chromophoric compounds, good linearity. | Low sensitivity for compounds without a strong chromophore. europeanpharmaceuticalreview.com | 210 nm for organic acids. embrapa.brresearchgate.net |

| Refractive Index (RI) | Measures the difference in the refractive index of the mobile phase with and without the analyte. | Universal detection for non-chromophoric compounds. europeanpharmaceuticalreview.com | Lower sensitivity, sensitive to temperature and pressure changes. | Not applicable. |

| Post-column Derivatization with Visible Detection | The analyte is chemically modified after separation to produce a colored compound, which is then detected. | High selectivity and sensitivity. jasco-global.com | Requires additional reagents and hardware, method development can be complex. | 445 nm (with BTB). jasco-global.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. sigmaaldrich.com This typically involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Trimethylsilylation (TMS) is a common derivatization technique used for organic acids prior to GC-MS analysis. jeol.comresearchgate.net

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification. jeol.com GC-MS has been successfully used to identify and quantify citramalic acid in various samples, including pitaya fruit and Eucalyptus globulus stump wood. tandfonline.com For instance, in pitaya fruit, citramalic acid was found to be the dominant organic acid, with concentrations reaching up to 12.90 mg/g dry weight in the pulp. tandfonline.com A study on wine analysis also demonstrated the quantification of citramalic acid using GC-MS after a two-step derivatization process involving oximation and silylation. mdpi.com

Derivatization is a critical step in the GC-MS analysis of polar analytes like amino acids and organic acids. sigmaaldrich.com Common silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), with the latter forming more stable derivatives. sigmaaldrich.com The reaction conditions, such as temperature and time, need to be optimized for efficient derivatization. researchgate.net

LC-MS/MS for Enantiomeric Separation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation and quantification of chiral molecules like this compound. mdpi.comnih.gov The enantiomers of citramalic acid can be separated using a chiral stationary phase in HPLC or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.comsemanticscholar.org

One study reported the successful enantiomeric separation of citramalic acid by LC-MS/MS after derivatization with benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2). mdpi.comresearchgate.net This method achieved a resolution of 2.19 and a separation factor of 1.09 on an octadecylsilica (ODS) column. mdpi.comnih.gov The (R)-enantiomer of citramalic acid was detected in apples and commercial apple juice using this technique. mdpi.com The derivatization time was optimized to 30 minutes. semanticscholar.org The elution times for the derivatized R- and S-citramalic acid were 66.5 minutes and 68.6 minutes, respectively. semanticscholar.org Another approach for chiral separation of lactic acid enantiomers, which could be applicable to citramalic acid, involves the use of a teicoplanin-based chiral stationary phase. researchgate.net

LC-MS/MS offers significant advantages for chiral analysis, including high sensitivity and the ability to perform analysis in complex matrices. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 2: LC-MS/MS Method for Enantiomeric Separation of Citramalic Acid

| Parameter | Value | Reference |

| Derivatization Reagent | Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2) | mdpi.comresearchgate.net |

| Chromatographic Column | Octadecylsilica (ODS) | mdpi.comsemanticscholar.org |

| Resolution | 2.19 | mdpi.comnih.gov |

| Separation Factor | 1.09 | mdpi.comnih.gov |

| Derivatization Time | 30 minutes | semanticscholar.org |

| Elution Time (R-CMA derivative) | 66.5 minutes | semanticscholar.org |

| Elution Time (S-CMA derivative) | 68.6 minutes | semanticscholar.org |

Spectroscopic Characterization Methods (e.g., NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. iosrjournals.org NMR provides detailed information about the types, numbers, and connectivity of atoms within a molecule. iosrjournals.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for this purpose. researchgate.net

Enantiomeric Purity Determination in Biological and Synthetic Samples

Determining the enantiomeric purity of this compound is crucial in both biological and synthetic contexts. This is because the different enantiomers can have distinct biological activities. Several methods are available for this purpose, primarily based on chromatography.

Chiral chromatography, using either a chiral stationary phase (CSP) or a chiral derivatizing agent, is the most common approach. semanticscholar.orgcat-online.com In GC, chiral capillary columns can separate the enantiomers of amino acids and other chiral compounds after derivatization. cat-online.com For HPLC, chiral columns are also used, often requiring a chromophoric group for UV detection. cat-online.com

A study on amino acids demonstrated the use of GC-MS with deuterium (B1214612) labeling to accurately determine enantiomeric purity, a method that could be adapted for this compound. cat-online.com Comprehensive two-dimensional gas chromatography (GC×GC) has also been shown to be a powerful technique for the resolution and quantification of amino acid enantiomers, offering high sensitivity and accurate determination of enantiomeric excess. nih.gov For LC-MS/MS, derivatization with a chiral reagent like Marfey's reagent allows for the separation and quantification of D- and L-amino acid stereoisomers, a principle applicable to this compound. nih.gov

Advanced Metabolomic Profiling Techniques

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an invaluable tool for identifying and quantifying metabolites like this compound in complex biological samples. mdpi.com Untargeted metabolomics analyses using GC-MS and LC-MS are frequently employed to obtain a comprehensive overview of the metabolome. nih.govsemanticscholar.org

In a study on pathological myopia, untargeted metabolomics using both GC-MS and LC-MS detected this compound in aqueous humor samples. nih.govsemanticscholar.org This compound was identified as a potential biomarker for choroidal neovascularization. nih.govsemanticscholar.org Similarly, metabolomic profiling of pitaya fruit at different developmental stages using GC-MS and LC-MS identified citramalic acid as a potential biomarker related to betalain formation. mdpi.com In studies of Behçet's disease, metabolomic analysis revealed lower levels of citramalic acid in patients with vascular involvement, suggesting its potential role as a protective agent against inflammation-based cardiovascular diseases. eurjrheumatol.org These studies highlight the power of metabolomics to uncover the roles of specific metabolites like this compound in various physiological and pathological processes. acs.org

Biological Functions and Roles of D Citramalic Acid Non Human Contexts

Role in Microbial Metabolism and Physiology

D-Citramalic acid is a key intermediate in several microbial metabolic pathways, particularly in bacteria and fungi. Its roles range from amino acid metabolism to carbon fixation and secondary metabolite production.

In certain anaerobic bacteria, this compound is integral to unique metabolic routes.

One of the well-documented roles is in the glutamate (B1630785) fermentation pathway of Clostridium tetanomorphum. uga.edusigmaaldrich.comcaymanchem.comcaymanchem.comscientificlabs.co.ukglpbio.com In this "methylaspartate pathway," glutamate is not degraded via the typical Krebs cycle but through a series of reactions that involve branched-chain intermediates. uga.edunih.gov The pathway proceeds by converting glutamate to L-threo-β-methylaspartate and then to mesaconate. nih.govasm.org Mesaconate is subsequently hydrated to form L-(+)-citramalate (the S-enantiomer). nih.gov This L-citramalate is then cleaved by citramalate (B1227619) lyase to yield pyruvate (B1213749) and acetate (B1210297). nih.govasm.org A related reaction, the hydration of citraconic acid, can produce D-(−)-citramalate (the R-enantiomer). nih.govasm.org

Furthermore, this compound is a central compound in an alternative pathway for isoleucine biosynthesis found in various anaerobic and some aerobic microorganisms. asm.org This pathway, distinct from the more common threonine-dependent route, initiates with the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme (R)-citramalate synthase (CimA), to form D-citramalate. nih.govasm.orgasm.org This route has been identified in methanogenic archaea such as Methanococcus jannaschii and other bacteria like Geobacter sulfurreducens and Thermoanaerobacter sp. Strain X514. nih.govasm.org

| Pathway | Organism Example | Role of this compound | Key Enzyme | Precursors | Products |

|---|---|---|---|---|---|

| Glutamate Fermentation (Methylaspartate Pathway) | Clostridium tetanomorphum | Intermediate (as L-citramalate) | Citramalate lyase | Glutamate | Pyruvate, Acetate |

| Alternative Isoleucine Biosynthesis | Methanococcus jannaschii, Geobacter sulfurreducens | Initial Intermediate | (R)-Citramalate synthase | Acetyl-CoA, Pyruvate | Isoleucine |